molecular formula C10H13ClN2O2S B8605143 4-(4-Chlorophenylsulfonylamino)pyrrolidine

4-(4-Chlorophenylsulfonylamino)pyrrolidine

Cat. No. B8605143
M. Wt: 260.74 g/mol
InChI Key: NVJRWMRPWPWCFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04916152

Procedure details

To a solution of (4-carboxy-4-methylpentyl)triphenylphosphonium bromide (3.83 g) in dimethyl sulfoxide (21 ml) was added sodium methylsulfinylmethide [19.5 m mol, prepared from sodium hydride (468 mg) and dimethyl sulfoxide (17 ml)]and the solution was stirred at room temperature for 30 minutes. To the resulting solution was added (2S,4R)-1-t-butoxycarbonyl-4-(4-chlorophenylsulfonylamino)-2-formylpyrrolidine (1.0 g) in dimethyl sulfoxide (3.0 ml) and the mixture was stirred at room temperature for 1 hour. After addition of water (50 ml), the solution was washed with ethyl acetate and the aqueous layer was adjusted to pH 1 with 1N hydrochloric acid. The aqueous solution was extracted with ethyl acetate and the organic phase was washed successively with water and brine. The solution was dried over magnesium sulfate and the solvent was evaporated in vacuo to give (2S,4R)-1-t-butoxycarbonyl-2-[(E and Z)-5-carboxy-5-methyl-1-hexenyl]-4-(4-chlorophenylsulfonylamino)pyrrolidine as an oil.
Name
(4-carboxy-4-methylpentyl)triphenylphosphonium bromide
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
468 mg
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
solvent
Reaction Step Two
Name
(2S,4R)-1-t-butoxycarbonyl-4-(4-chlorophenylsulfonylamino)-2-formylpyrrolidine
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br-].C(C(C)(C)CCC[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)(O)=O.[Na].[H-].[Na+].C(OC([N:40]1[CH2:44][C@H:43]([NH:45][S:46]([C:49]2[CH:54]=[CH:53][C:52]([Cl:55])=[CH:51][CH:50]=2)(=[O:48])=[O:47])[CH2:42][C@H:41]1C=O)=O)(C)(C)C>CS(C)=O.O>[Cl:55][C:52]1[CH:51]=[CH:50][C:49]([S:46]([NH:45][CH:43]2[CH2:44][NH:40][CH2:41][CH2:42]2)(=[O:48])=[O:47])=[CH:54][CH:53]=1 |f:0.1,3.4,^1:29|

Inputs

Step One
Name
(4-carboxy-4-methylpentyl)triphenylphosphonium bromide
Quantity
3.83 g
Type
reactant
Smiles
[Br-].C(=O)(O)C(CCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
21 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
468 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
17 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
(2S,4R)-1-t-butoxycarbonyl-4-(4-chlorophenylsulfonylamino)-2-formylpyrrolidine
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1[C@@H](C[C@H](C1)NS(=O)(=O)C1=CC=C(C=C1)Cl)C=O
Name
Quantity
3 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 hour
Duration
1 h
WASH
Type
WASH
Details
the solution was washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic phase was washed successively with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)NC1CCNC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.